2-(2-tert-butylphenoxy)-N-3-pyridinylacetamide
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Overview
Description
The compound is an organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a phenoxy group (a benzene ring connected to an oxygen atom). The “tert-butyl” part refers to a specific arrangement of carbon atoms attached to the phenoxy group .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a careful analysis of the arrangement of atoms and the types of bonds between them. This can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific conditions and reagents used. Some compounds may undergo oxidation, reduction, or other types of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Mechanism of Action
Target of Action
The primary target of 2-(2-tert-butylphenoxy)-N-3-pyridinylacetamide is currently unknown
Biochemical Pathways
It is known that similar compounds can activate the human nicotinamide phosphoribosyl transferase (nampt) enzyme, which plays a crucial role in the nad salvage pathway . This pathway is essential for maintaining cellular NAD levels and avoiding cellular death .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-tert-butylphenoxy)-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)14-8-4-5-9-15(14)21-12-16(20)19-13-7-6-10-18-11-13/h4-11H,12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSNNSXWJNQGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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